molecular formula C18H16N2O5S B11398985 6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

Cat. No.: B11398985
M. Wt: 372.4 g/mol
InChI Key: RZOVHLGVRDZLGV-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of chromene-based sulfonamides. These compounds are known for their potential inhibitory activity against carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation and ion transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an amine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the physiological processes regulated by the enzyme. The molecular targets include various isoforms of carbonic anhydrase, such as hCA I, hCA II, hCA IX, and hCA XII .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide: A similar compound with a different substitution pattern on the chromene core.

    6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide: A compound with a similar structure but different functional groups.

Uniqueness

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene core, which enhances its inhibitory activity against certain carbonic anhydrase isoforms. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide

InChI

InChI=1S/C18H16N2O5S/c1-10-7-14-15(21)9-17(25-16(14)8-11(10)2)18(22)20-12-3-5-13(6-4-12)26(19,23)24/h3-9H,1-2H3,(H,20,22)(H2,19,23,24)

InChI Key

RZOVHLGVRDZLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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